molecular formula C6H6N2 B13610887 2-(2-Propynyl)imidazole

2-(2-Propynyl)imidazole

Cat. No.: B13610887
M. Wt: 106.13 g/mol
InChI Key: VWWMOCYRKJTHHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Propynyl)imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions Imidazoles are known for their diverse range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Propynyl)imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of propargylamine with glyoxal and ammonia, which leads to the formation of the imidazole ring with a propynyl substituent at the 2-position. The reaction is usually carried out in the presence of a catalyst such as ferric chloride or iodine under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Propynyl)imidazole can undergo various chemical reactions, including:

    Oxidation: The propynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The nitrogen atoms in the imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of dihydroimidazole derivatives.

    Substitution: Formation of N-substituted imidazole derivatives.

Scientific Research Applications

2-(2-Propynyl)imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for metal ions.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(2-Propynyl)imidazole involves its interaction with specific molecular targets. The propynyl group can participate in π-π interactions and hydrogen bonding, enhancing its binding affinity to enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: The parent compound with a wide range of applications.

    2-Methylimidazole: Similar structure but with a methyl group instead of a propynyl group.

    2-Phenylimidazole: Contains a phenyl group at the 2-position, offering different reactivity and applications.

Uniqueness

2-(2-Propynyl)imidazole is unique due to the presence of the propynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other imidazole derivatives may not be suitable .

Properties

Molecular Formula

C6H6N2

Molecular Weight

106.13 g/mol

IUPAC Name

2-prop-2-ynyl-1H-imidazole

InChI

InChI=1S/C6H6N2/c1-2-3-6-7-4-5-8-6/h1,4-5H,3H2,(H,7,8)

InChI Key

VWWMOCYRKJTHHC-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=NC=CN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.